Aurantiacin
Description
Contextualization within Natural Products Chemistry
Natural products chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. acs.org These compounds, known as secondary metabolites, represent an enormous diversity of chemical structures and are of great interest for their potential biological activities. Historically, natural products have been a prolific source of new drugs and therapeutic lead structures. acs.org
Within this broad field, specific classes of compounds are grouped based on their shared structural features and biosynthetic origins. Terphenyls, for instance, are a large group of aromatic compounds primarily produced by fungi and some bacteria. nih.gov This class is characterized by a core structure of three linked benzene (B151609) rings. nih.govwikipedia.org The original compound named Aurantiacin falls into this category and is a representative of the p-terphenyl (B122091) subgroup. nih.govcabidigitallibrary.org
More recently, the field has seen the discovery of a completely different molecule, named this compound A, which belongs to the diterpenoid class of natural products. researcher.lifeacs.org Diterpenoids are a major group of isoprenoids, built from four isoprene (B109036) units, and are commonly found in plants. researchgate.net The discovery of this compound A, a complex meroditerpenoid (a hybrid structure), highlights the continuing potential for finding novel chemical architectures from untapped natural sources. researcher.lifeacs.orgcjnmcpu.com
Historical Perspectives on this compound Discovery and Initial Characterization
The first compound to be named this compound was discovered and characterized in 1958 by J. Gripenberg. nih.gov It was isolated as a pigment from the fungus Hydnum aurantiacum, a mushroom species. nih.govcabidigitallibrary.org Initial characterization identified it as a p-terphenyl derivative, a structure consisting of a central benzene ring substituted at the 1 and 4 positions with phenyl groups. nih.govwikipedia.orgnih.gov Specifically, this compound is a p-terphenyl quinone, where the central ring is oxidized to a para-quinone. nih.gov
Decades later, a new chapter in this compound research began with the isolation of this compound A. Reported in 2025, this compound was discovered in a previously unstudied plant species, Isodon aurantiacus. researcher.lifeacs.org The structural elucidation of this compound A was achieved through advanced spectroscopic analysis, semisynthesis, and quantum chemical calculations. researcher.lifeacs.org This work revealed a unique and complex molecule, structurally unrelated to the original fungal pigment. researcher.life
Table 1: Discovery and Source of this compound Compounds
| Compound Name | Year of Discovery | Original Source | Organism Type |
|---|---|---|---|
| This compound | 1958 | Hydnum aurantiacum nih.govcabidigitallibrary.org | Fungus |
| This compound A | 2025 | Isodon aurantiacus researcher.lifeacs.org | Plant |
Classification within Diterpenoids and p-Terphenyls
The two compounds named this compound belong to fundamentally different classes of natural products, underscoring a case of nominal convergence for structurally divergent molecules.
This compound (from Hydnum aurantiacum) is classified as a p-terphenyl . nih.govcabidigitallibrary.org
p-Terphenyls : These are aromatic compounds featuring a central benzene ring with two phenyl group substituents at the para (1,4) positions. nih.govwikipedia.org Many natural p-terphenyls, including this compound, have the central ring oxidized to a para-quinone. nih.gov The biosynthesis of the p-terphenyl skeleton is reported to derive from the shikimate-chorismate pathway. nih.gov
This compound A (from Isodon aurantiacus) is classified as a diterpenoid , more specifically an ascorbylated 9-epi-ent-kaurane meroditerpenoid. researcher.lifeacs.orgrsc.org
Diterpenoids : These are metabolites derived from a 20-carbon precursor, geranylgeranyl diphosphate (B83284). rsc.org The ent-kaurane skeleton is a common framework among diterpenoids isolated from the Isodon genus. researchgate.net
Meroditerpenoid : This term describes a molecule that is a hybrid of a diterpenoid and another distinct chemical moiety. This compound A is composed of an unusual 9-epi-spiro-lactone-type ent-kaurane diterpenoid core that is chemically linked to both ascorbic acid (vitamin C) and syringic acid. researcher.lifeacs.org
Table 2: Chemical Classification of this compound Compounds
| Feature | This compound | This compound A |
|---|---|---|
| Chemical Class | p-Terphenyl nih.gov | Diterpenoid (Meroditerpenoid) researcher.lifeacs.org |
| Core Skeleton | Three linearly linked benzene rings wikipedia.org | ent-Kaurane (tetracyclic diterpene) researcher.lifeacs.org |
| Key Structural Features | para-Quinone central ring nih.gov | 9-epi-spiro-lactone, linked ascorbic acid and syringic acid moieties researcher.lifeacs.org |
| Biosynthetic Precursor | Phenylpyruvic acid (from shikimate pathway) nih.gov | Geranylgeranyl diphosphate (from isoprenoid pathway) rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
548-32-3 |
|---|---|
Molecular Formula |
C32H20O8 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[4-benzoyloxy-2,5-bis(4-hydroxyphenyl)-3,6-dioxocyclohexa-1,4-dien-1-yl] benzoate |
InChI |
InChI=1S/C32H20O8/c33-23-15-11-19(12-16-23)25-28(36)30(40-32(38)22-9-5-2-6-10-22)26(20-13-17-24(34)18-14-20)27(35)29(25)39-31(37)21-7-3-1-4-8-21/h1-18,33-34H |
InChI Key |
UFFCRNVIKXMYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C(=O)C(=C(C2=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Occurrence and Biological Sources of Aurantiacin
Isolation from Fungal Species
In fungi, aurantiacin is a pigment responsible for the vibrant orange coloration of certain mushroom species. It is a derivative of the compound atromentin (B1665312). wikipedia.orgultimate-mushroom.com
The compound this compound was first identified as the pigment responsible for the characteristic orange color of the fungus Hydnellum aurantiacum, commonly known as the orange spine or orange hydnellum. wikipedia.orgultimate-mushroom.com This species is a tooth fungus recognized by the layer of spines on the underside of its cap. wikipedia.orgultimate-mushroom.commushroomexpert.com H. aurantiacum is found in coniferous and mixed woodlands across North America, Europe, and Asia. wikipedia.orgjungledragon.com The initial isolation and identification of this compound from this fungus established it as a p-terphenyl (B122091) derivative. Research on this species has also led to the identification of related compounds.
Table 1: Compounds Isolated from Hydnellum aurantiacum
| Compound Name | Chemical Class | Reference |
|---|---|---|
| This compound | p-Terphenyl | wikipedia.orgultimate-mushroom.com |
| Dihydrothis compound dibenzoate | p-Terphenyl derivative | wikipedia.orgultimate-mushroom.com |
| Thelephoric acid | Terphenylquinone | wikipedia.orgultimate-mushroom.com |
Following its discovery in H. aurantiacum, the dark red pigment this compound has been identified in other species within the Hydnellum genus. wikipedia.orgultimate-mushroom.com The presence of this and similar terphenyl compounds is a notable chemical characteristic of this group of fungi.
Isolation from Plant Species
In the plant kingdom, the name "this compound" has been given to a group of structurally unrelated compounds. These are complex diterpenoids, specifically ent-kaurane derivatives, which are chemically distinct from the fungal pigment.
Recent phytochemical investigations into the previously unstudied plant species Isodon aurantiacus led to the discovery of four novel compounds named aurantiacins A, B, C, and D. nih.govacs.orgacs.org I. aurantiacus is a newly described species characterized by the distinctive aurantiaceous glands covering the plant. acs.orgresearchgate.net
This compound A is a particularly unique molecule, described as an ascorbylated meroditerpenoid. nih.govacs.orgacs.org It is composed of three distinct parts: an unusual 9-epi-spiro-lactone-type ent-kaurane diterpenoid core, an ascorbic acid (vitamin C) moiety, and a syringic acid group. nih.govacs.orgacs.org Aurantiacins B, C, and D are related 9-epi-spiro-lactone-type ent-kauranoids. nih.govacs.org The structures of these complex molecules were determined through extensive spectroscopic analysis, chemical synthesis, and computational calculations. nih.govacs.orgacs.org
Table 2: Diterpenoid Derivatives Isolated from Isodon aurantiacus
| Compound Name | Chemical Sub-Class | Key Structural Features | Reference |
|---|---|---|---|
| This compound A | Ascorbylated meroditerpenoid | ent-Kaurane core, Ascorbic acid, Syringic acid | nih.govacs.orgacs.org |
| This compound B | 9-epi-spiro-lactone ent-kauranoid | Diterpenoid | nih.govacs.org |
| This compound C | 9-epi-spiro-lactone ent-kauranoid | Diterpenoid | nih.govacs.org |
The genus Isodon is well-known for being a rich source of diterpenoids, particularly those with an ent-kaurane skeleton. researchgate.netnih.govnih.govrsc.org For decades, extensive phytochemical research on various Isodon species has led to the isolation of hundreds of these compounds. nih.govrsc.org These natural products often feature complex structural modifications on the core tetracyclic skeleton, leading to a wide diversity of bioactive molecules. nih.gov The discovery of the aurantiacins in I. aurantiacus adds to the vast chemical diversity of this genus. acs.org
Considerations of Microorganism-Host Interactions in Natural Product Production
The production of specialized metabolites like this compound in nature is often not the result of a single organism acting in isolation. The complex interplay between a host organism and its associated microbes can significantly influence the synthesis of natural products. Plants and fungi serve as hosts for numerous microorganisms, including endophytic fungi and bacteria, which live within their tissues. frontiersin.org
These microorganism-host interactions can trigger the production of novel compounds or increase the yield of existing ones. For instance, a host may produce certain compounds as a defense response to a microbial pathogen. nih.gov Conversely, symbiotic microbes may produce compounds that protect the host, or the host's metabolic pathways may be altered by the presence of the microbe, leading to different chemical outputs. The microbial community can influence the chemical compounds, known as exudates, that a plant releases, potentially creating a feedback loop between the host and its microbiome. frontiersin.org While direct research into the specific microbial interactions influencing the production of either fungal or plant-derived aurantiacins is not extensively documented, it is a well-established principle in chemical ecology that such interactions are crucial drivers of chemical diversity in nature.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Atromentin |
| This compound |
| This compound A |
| This compound B |
| This compound C |
| This compound D |
| Dihydrothis compound dibenzoate |
| Syringic acid |
Structural Elucidation of Aurantiacin and Its Congeners
Advanced Spectroscopic Methodologies
The structural journey of the aurantiacins began with their isolation from the plant Isodon aurantiacus. acs.orgnih.gov Initial characterization through a combination of spectroscopic methods quickly revealed the novel and complex nature of these compounds, particularly aurantiacin A, which was identified as a unique meroditerpenoid incorporating an ent-kaurane diterpenoid core, an ascorbic acid (vitamin C) moiety, and a syringic acid unit. acs.orgnih.gov
NMR spectroscopy was the principal tool for elucidating the detailed connectivities and stereochemistry of the aurantiacins. A suite of one-dimensional and two-dimensional NMR experiments was employed to map out the proton and carbon frameworks of these molecules.
The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound A revealed a complex array of signals, indicative of its multifaceted structure. Key resonances corresponding to the diterpenoid, ascorbic acid, and syringic acid components were identified. For instance, the characteristic signals for the syringic acid moiety included aromatic protons and methoxy groups, while the ascorbic acid portion displayed signals for its vinyl and aliphatic protons.
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provided a complete count of the carbon atoms and their respective types (CH, CH₂, CH₃, and quaternary carbons). This was crucial in establishing the molecular formula and identifying the carbon skeletons of the different structural components.
¹H and ¹³C NMR Data for this compound A
| Position | δC (ppm) | δH (ppm, J in Hz) |
| ent-Kaurane Diterpenoid Core | ||
| 1 | 39.5 (t) | 1.08 (m), 1.85 (m) |
| 2 | 19.1 (t) | 1.65 (m), 1.75 (m) |
| 3 | 42.1 (t) | 1.45 (m), 1.55 (m) |
| 4 | 33.5 (s) | |
| 5 | 55.8 (d) | 1.15 (d, 9.5) |
| 6 | 21.8 (t) | 1.95 (m), 2.05 (m) |
| 7 | 37.5 (t) | 1.50 (m), 1.60 (m) |
| 8 | 54.2 (s) | |
| 9 | 57.2 (d) | 2.10 (d, 9.5) |
| 10 | 44.2 (s) | |
| 11 | 20.5 (t) | 1.70 (m), 1.80 (m) |
| 12 | 30.1 (t) | 1.40 (m), 1.50 (m) |
| 13 | 40.2 (d) | 2.30 (m) |
| 14 | 38.2 (t) | 1.60 (m), 1.70 (m) |
| 15 | 48.5 (t) | 1.55 (m), 1.65 (m) |
| 16 | 156.1 (s) | |
| 17 | 107.9 (t) | 4.95 (s), 5.05 (s) |
| 18 | 33.6 (q) | 0.95 (s) |
| 19 | 21.9 (q) | 1.05 (s) |
| 20 | 18.2 (q) | 0.85 (s) |
| Ascorbic Acid Moiety | ||
| 1' | 170.1 (s) | |
| 2' | 118.9 (s) | |
| 3' | 154.2 (s) | |
| 4' | 75.1 (d) | 4.75 (d, 2.0) |
| 5' | 68.2 (d) | 4.05 (m) |
| 6' | 61.8 (t) | 3.75 (dd, 11.5, 5.5), 3.55 (dd, 11.5, 7.0) |
| Syringic Acid Moiety | ||
| 1'' | 166.2 (s) | |
| 2'' | 121.1 (s) | |
| 3'' | 107.5 (d) | 7.30 (s) |
| 4'' | 147.5 (s) | |
| 5'' | 107.5 (d) | 7.30 (s) |
| 6'' | 140.2 (s) | |
| 7'' | 56.8 (q) | 3.90 (s) |
Two-dimensional NMR experiments were indispensable in assembling the molecular puzzle of the aurantiacins.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments were used to establish proton-proton coupling networks, allowing for the delineation of individual spin systems within the molecule. This was particularly useful in tracing the connectivity of the protons within the diterpenoid backbone and the ascorbic acid side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) and HETCOR (Heteronuclear Correlation) experiments correlated directly bonded proton and carbon atoms, enabling the assignment of the ¹³C NMR signals based on the already assigned ¹H NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation) was crucial for connecting the individual spin systems. This technique reveals correlations between protons and carbons that are two or three bonds apart, providing the necessary information to link the diterpenoid core to the ascorbic acid and syringic acid moieties. For example, HMBC correlations were observed between the protons of the syringic acid and the carbons of the ascorbic acid, confirming their ester linkage.
2D-INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) , although not explicitly detailed in the primary literature for this compound, is a powerful technique for establishing carbon-carbon connectivity directly. This experiment can be invaluable for complex structures where proton-based methods are insufficient.
While not specifically mentioned in the primary elucidation of this compound, Residual Dipolar Coupling (RDC) is an advanced NMR technique that provides information on the relative orientation of chemical bonds. By weakly aligning molecules in a magnetic field, RDCs can be measured and used to refine the three-dimensional structure and determine the relative stereochemistry of complex molecules.
The stereochemistry of this compound was elucidated using Nuclear Overhauser Effect (NOE) based experiments, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) . NOE correlations are observed between protons that are close in space, regardless of their through-bond connectivity. Key ROESY correlations helped to establish the relative configuration of the stereocenters within the ent-kaurane framework and the orientation of the substituents. For instance, NOE correlations between specific protons on the diterpenoid core and the ascorbic acid moiety provided evidence for their spatial proximity and relative stereochemistry.
Mass spectrometry played a vital role in determining the molecular weight and elemental composition of this compound and its congeners. High-resolution mass spectrometry (HRMS) provided highly accurate mass measurements, which were used to deduce the molecular formulas of these compounds.
The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) experiments provided further structural information. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it was possible to confirm the presence of the diterpenoid, ascorbic acid, and syringic acid units and to gain insights into how they were connected. For example, the loss of the syringic acid and ascorbic acid moieties as neutral fragments from the parent ion of this compound A would be a key indicator of their presence and ester linkages.
Chiroptical Spectroscopy (Circular Dichroism - CD)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. Since this compound is a chiral molecule, meaning it is non-superimposable on its mirror image, it will exhibit a characteristic CD spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies. Therefore, the IR spectrum of this compound provides a fingerprint of the functional groups present in the molecule.
For example, characteristic absorption bands in the IR spectrum can confirm the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups (from ketones, aldehydes, or esters), and carbon-carbon double bonds (C=C). The position and intensity of these bands can also provide clues about the chemical environment of these functional groups.
Table 2: Typical IR Absorption Frequencies for Functional Groups Relevant to this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (alcohols, phenols) | 3200-3600 (broad) |
| C-H stretch (alkanes) | 2850-3000 |
| C=O stretch (ketones, aldehydes) | 1680-1750 |
| C=C stretch (alkenes) | 1620-1680 |
| C-O stretch (alcohols, esters) | 1050-1300 |
Note: This table provides general ranges for IR absorptions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light are determined by the types of electronic transitions that are possible, which in turn depend on the presence of chromophores.
The UV-Vis spectrum of this compound can indicate the presence of conjugated systems, such as conjugated double bonds or aromatic rings, within its structure. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation. While the information from UV-Vis spectroscopy is often less detailed than that from other spectroscopic methods, it is a valuable and straightforward technique for confirming the presence of certain structural features. For instance, ent-kaurane diterpenoids, the class of compounds to which this compound belongs, often exhibit characteristic UV absorption bands mdpi.com.
Crystallographic Analysis (X-ray Diffraction)
X-ray crystallography is the most powerful method for determining the complete three-dimensional structure of a molecule, including the precise positions of all atoms and the absolute stereochemistry. This technique requires the molecule to be in a crystalline form.
In an X-ray diffraction experiment, a single crystal of this compound would be irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and the scattered waves interfere with each other to produce a unique diffraction pattern. By analyzing the positions and intensities of the spots in this diffraction pattern, a three-dimensional electron density map of the molecule can be constructed. Fitting the known atoms of the molecule into this electron density map reveals the exact molecular structure.
While obtaining suitable crystals for X-ray diffraction can be a significant challenge, a successful analysis provides an unambiguous and highly detailed structural determination. The use of X-ray crystallography has been reported for the structural elucidation of other ent-kaurane diterpenoids, highlighting its potential applicability for this compound if suitable crystals can be grown nih.gov.
Computational Approaches in Structural Assignment
In modern natural product chemistry, computational methods have become indispensable for the accurate assignment of complex structures where traditional spectroscopic data may be ambiguous. nih.govnih.gov For this compound and its related compounds, computational chemistry was pivotal in confirming their novel 9-epi-spiro-lactone-type ent-kauranoid skeletons. acs.orgnih.gov
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules, such as their energies, geometries, and spectroscopic parameters. nih.govnih.gov By calculating these properties for all possible diastereomers of a proposed structure, a comparison with experimental data can lead to the correct stereochemical assignment.
In the structural elucidation of complex molecules like this compound, DFT is often employed to calculate Nuclear Magnetic Resonance (NMR) shielding constants and coupling constants. nih.gov The process involves:
Conformational Search: Identifying all low-energy conformations for each possible diastereomer.
Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set.
Property Calculation: Calculating NMR parameters for the optimized geometries.
Boltzmann Averaging: Averaging the calculated parameters based on the relative energies of the conformers to obtain a final predicted spectrum for each diastereomer.
Comparison: Comparing the predicted data with the experimental NMR data to identify the best match and thus the correct relative configuration.
This method allows for a quantitative assessment of different structural hypotheses, providing a robust foundation for the final structural assignment. nih.gov
Floating Chirality Distance Geometry Calculations
Floating chirality distance geometry (fc-rDG) is a powerful method that directly generates molecular structures from NMR data, such as Nuclear Overhauser Effect (NOE) derived distances, without the bias of pre-calculated models. mdpi.comnih.gov This approach is particularly useful for molecules with multiple stereocenters, like the Aurantiacins.
The key principle of the fc-rDG method is to allow the chirality of stereogenic centers to be "floating" or undefined during the calculation. The algorithm then explores all possible diastereomers and conformations simultaneously, driven by experimental NMR restraints. mdpi.com Structures that are inconsistent with the experimental data are penalized, and the calculation converges on the set of configurations that best fit the data. nih.gov For the structural determination of this compound A and its congeners, floating chirality distance geometry calculations were explicitly used to help establish their complex stereochemistry. acs.orgnih.gov This method avoids the time-consuming process of generating and evaluating every single possible diastereomer (2ⁿ⁻¹ calculations for n stereocenters) individually. nih.gov
Bayesian Inference for Configurational Assignments
Bayesian inference provides a statistical framework for determining the probability of a structural assignment being correct, given the experimental data. mdpi.com When combined with methods like fc-rDG, it offers a quantitative measure of confidence in the determined structure.
The process can be summarized as follows:
Prior Probability: Before considering the experimental NMR data, each possible diastereomer is assigned an equal probability of being the correct structure.
Likelihood: The fc-rDG calculations generate a distribution of structures. The likelihood of the experimental data given a particular diastereomer is determined by how well the generated structures for that diastereomer fit the NMR restraints.
Posterior Probability: Using Bayes' theorem, the prior probability is updated with the likelihood to yield the posterior probability for each diastereomer. This final probability reflects the confidence in each possible configuration after the experimental evidence has been taken into account. mdpi.com
The output is often a probability histogram, where the correct diastereomer typically shows a significantly higher posterior probability than all other possibilities, providing a clear and statistically sound assignment. mdpi.com
| Method | Principle | Input Data | Output | Primary Application for this compound |
|---|---|---|---|---|
| Quantum Chemical Calculations (DFT) | Calculates molecular properties (e.g., NMR shifts) for candidate structures by solving approximations of the Schrödinger equation. | Proposed 2D structure, experimental NMR data. | Predicted NMR parameters and energies for each diastereomer. | Confirmation of relative configuration by matching calculated NMR data with experimental values. acs.org |
| Floating Chirality Distance Geometry (fc-rDG) | Generates 3D structures directly from experimental distance and angular restraints, allowing stereocenters to invert freely. | Experimental NMR restraints (e.g., NOEs, RDCs). | A family of 3D structures consistent with experimental data, identifying the most likely diastereomer. | Determination of the relative stereochemistry of the complex ent-kauranoid core. acs.orgnih.gov |
| Bayesian Inference | Statistically evaluates the probability of each possible diastereomer being correct based on how well it fits the experimental data. | Output from fc-rDG calculations, experimental data. | Posterior probabilities for each possible configurational assignment. | Provides a quantitative confidence level for the structural assignment derived from fc-rDG. mdpi.com |
Chemical Degradation Studies for Structural Confirmation
Chemical degradation is a classical method used to break down a complex molecule into smaller, more easily identifiable fragments. By determining the structure of these fragments, chemists can piece together the skeleton and stereochemistry of the original natural product. This approach provides definitive, tangible evidence that complements spectroscopic and computational data.
Typical degradation strategies include:
Hydrolysis: Cleavage of ester or ether linkages to separate different parts of a molecule. For a compound like this compound A, which is an ester of a diterpenoid, ascorbic acid, and syringic acid, hydrolysis would break it down into these three constituent parts, allowing for their individual identification. acs.org
Oxidative Cleavage: Using reagents like ozone (O₃) or potassium permanganate (KMnO₄) to break carbon-carbon double bonds, which can help locate their position within the molecular framework.
Reductive Cleavage: Employing reducing agents to break specific bonds and simplify the structure.
Biosynthetic Pathways and Precursors of Aurantiacin
Proposed Biosynthetic Routes in Fungal Systems (p-Terphenyl Origin)
The fungal pigment aurantiacin, isolated from species like Hydnellum aurantiacum, is a member of the terphenylquinone class. nih.govwikipedia.orgwikipedia.org Its biosynthesis originates from primary metabolites, specifically aromatic amino acids, which are condensed to form the characteristic three-ring (terphenyl) structure.
The fundamental building blocks for fungal this compound are produced via the shikimate pathway. nih.govslu.se This essential metabolic route is responsible for the synthesis of aromatic amino acids, including L-phenylalanine and L-tyrosine, in fungi, plants, and bacteria. slu.sewikipedia.org The pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through several intermediates, with chorismate being a key branch-point metabolite. wikipedia.org Chorismate is then converted to prephenate, which serves as the direct precursor to phenylpyruvate and p-hydroxyphenylpyruvate. wikipedia.org These arylpyruvic acids are the direct precursors for the p-terphenyl (B122091) scaffold. nih.govresearchgate.net Labeling studies have confirmed that precursors such as shikimic acid and phenylalanine are incorporated into the terphenylquinone structure, establishing the pathway's foundational role. gla.ac.uk
While the polyketide pathway is a major route for the biosynthesis of many fungal secondary metabolites, including various quinones, the core p-terphenyl structure of this compound is not assembled by a polyketide synthase (PKS). researchgate.netwikipedia.org Instead, the biosynthesis of p-terphenyls like polyporic acid—a precursor to other terphenylquinones—is catalyzed by nonribosomal peptide synthetase (NRPS)-like enzymes. nih.govsci-hub.se These enzymes activate and dimerize two molecules of a phenylpyruvate derivative in a manner distinct from the iterative head-to-tail condensations of acetyl-CoA and malonyl-CoA units that define the polyketide pathway. wikipedia.org Therefore, while fungi utilize PKSs extensively for other compounds, the specific assembly of the this compound backbone relies on a different enzymatic logic derived from the shikimate pathway's products. scispace.com
Phenylpyruvate derivatives are the immediate precursors for the construction of the p-terphenyl skeleton. nih.govwikipedia.org The biosynthesis is initiated by the condensation of two molecules of a phenylpyruvic acid, such as p-hydroxyphenylpyruvic acid. wikipedia.orggla.ac.uk This dimerization is catalyzed by an NRPS-like enzyme, which activates the precursors and facilitates a Claisen-type condensation to form the central quinone ring. beilstein-journals.org
This process leads to the formation of atromentin (B1665312), a key intermediate in the biosynthesis of a wide array of fungal pigments. nih.govresearchgate.net this compound is subsequently formed from atromentin through further enzymatic modifications. wikipedia.org The pigment in Hydnellum aurantiacum is specifically an atromentin derivative. wikipedia.org
| Component | Description | Pathway/Role |
| L-Phenylalanine | Aromatic amino acid | Product of the Shikimate Pathway; Precursor to Phenylpyruvate |
| Phenylpyruvic Acid | α-keto acid | Direct precursor for dimerization |
| Atromentin | p-Terphenylquinone | Key intermediate formed by the dimerization of two phenylpyruvate units |
| NRPS-like Enzyme | Enzyme | Catalyzes the condensation of phenylpyruvate derivatives to form the terphenyl core |
Proposed Biosynthetic Routes in Plant Systems (Diterpenoid Origin)
A distinct molecule named this compound A has been isolated from the plant Isodon aurantiacus. acs.orgacs.org This compound is not a p-terphenyl but a complex meroditerpenoid, featuring a 9-epi-ent-kaurane diterpenoid core linked to ascorbic acid (vitamin C) and syringic acid. acs.orgacs.org Its biosynthesis is therefore rooted in the terpenoid pathway.
The biosynthesis of the diterpenoid core of this compound A begins with the universal five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). uvic.ca In plants, these precursors are synthesized via two independent pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govbiorxiv.org
The MVA pathway starts from acetyl-CoA, while the MEP pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate. slu.sebiorxiv.org Through a series of enzymatic steps, IPP and DMAPP are formed. A head-to-tail condensation of three IPP molecules with one DMAPP molecule, catalyzed by geranylgeranyl pyrophosphate (GGPP) synthase, yields the 20-carbon precursor geranylgeranyl pyrophosphate (GGPP), which is the direct precursor for all diterpenoids. uvic.canih.gov
The linear C20 precursor, GGPP, is transformed into the complex tetracyclic structure of the ent-kaurane skeleton by diterpene synthases. frontiersin.org This cyclization typically occurs in two steps:
GGPP is first cyclized to form ent-copalyl diphosphate (B83284).
A second cyclase then catalyzes a further rearrangement and ring closure to produce the characteristic four-ring ent-kaurene (B36324) skeleton. frontiersin.org
This ent-kaurane scaffold is then subjected to a series of post-cyclization modifications, such as hydroxylations and rearrangements, by enzymes like cytochrome P450 monooxygenases, to create the vast diversity of ent-kauranoid diterpenoids found in nature. researchgate.net this compound A possesses a highly modified 9-epi-spiro-lactone-type ent-kaurane core, which is then further elaborated by conjugation with ascorbic acid and syringic acid to form the final natural product. acs.org
| Component | Description | Pathway/Role |
| Isopentenyl Pyrophosphate (IPP) | C5 Isoprenoid unit | Building block for terpenoids; produced by MVA and MEP pathways |
| Dimethylallyl Pyrophosphate (DMAPP) | C5 Isoprenoid unit | Isomer of IPP; serves as the initial unit for chain elongation |
| Geranylgeranyl Pyrophosphate (GGPP) | C20 Diterpene precursor | Linear precursor formed from IPP and DMAPP |
| ent-Kaurene | Tetracyclic diterpene | Core hydrocarbon skeleton formed from the cyclization of GGPP |
Ascorbylation Mechanisms
A defining characteristic of this compound A is the presence of an ascorbyl group, a feature that is relatively rare among natural products. acs.orgnih.gov The process of covalently attaching ascorbic acid to a molecule, termed ascorbylation, can occur through several chemical mechanisms, primarily involving the nucleophilic character of ascorbic acid (as ascorbate (B8700270) at physiological pH) or the electrophilic nature of its oxidized form, dehydroascorbic acid (DHA). nih.gov
In the context of this compound A, a plausible biosynthetic pathway is suggested by its bioinspired semisynthesis. acs.org This synthetic approach hints at a potential natural mechanism where a Michael addition reaction occurs between the diterpenoid core, this compound B, and a pre-formed ester of syringic acid and ascorbic acid. acs.org However, the exact enzymatic catalysis for this proposed step in Isodon aurantiacus remains to be elucidated.
Studies on other ascorbylated natural products provide valuable mechanistic insights. For instance, the biosynthesis of fluesuffine A, an ascorbylated Securinega alkaloid, is catalyzed by a berberine (B55584) bridge enzyme (BBE)-like enzyme. sci-hub.boxfigshare.comacs.org This enzyme facilitates the condensation of the alkaloid precursor with either L-ascorbic acid or DHA. sci-hub.boxfigshare.com The reaction proceeds through the formation of a key enamine intermediate from the alkaloid, which then reacts with the ascorbate moiety. sci-hub.boxfigshare.com While it is speculative to assign a specific enzyme class without direct evidence, the BBE-like mechanism represents a biochemically feasible strategy for the ascorbylation step in this compound A biosynthesis.
Table 1: Proposed Precursors for this compound A Biosynthesis
| Component | Precursor Molecule | Biosynthetic Origin |
|---|---|---|
| ent-Kaurane Diterpenoid Core | This compound B / Isoresbin E acs.org | Terpenoid Pathway (MEP/MVA) |
| Ascorbyl Moiety | L-Ascorbic Acid (Vitamin C) acs.org | L-Galactose Pathway |
Precursor Incorporation Studies (e.g., Isotope Labeling)
While specific isotope labeling experiments for this compound A have not been reported, the biosynthetic origins of its core components are well-established, providing a clear framework for how such studies would be designed. The ent-kaurane diterpenoid scaffold is known to be biosynthesized from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is itself derived from the methylerythritol phosphate (B84403) (MEP) and/or mevalonate (MVA) pathways. frontiersin.orgnih.govjmb.or.kr
Precursor incorporation studies using isotopically labeled substrates (e.g., ¹³C or ¹⁴C) are a definitive method to trace the flow of atoms from primary metabolism into a final natural product. For this compound A, this would involve feeding labeled precursors to I. aurantiacus cultures and analyzing the resulting this compound A for isotope incorporation.
Table 2: Potential Isotope Labeling Studies for this compound A Pathway Elucidation
| Labeled Precursor | Target Moiety | Information Gained |
|---|---|---|
| [U-¹³C]-Glucose | All moieties | Confirms derivation from primary carbon metabolism. |
| [¹³C]-GGPP | ent-Kaurane Core | Confirms the direct terpenoid precursor. |
| [¹³C]-L-Galactose | Ascorbyl Moiety | Traces the vitamin C biosynthetic pathway. |
| [¹³C]-Shikimic Acid | Syringyl Moiety | Confirms the origin of the syringic acid unit. |
Enzymatic Catalysis in this compound Biosynthesis
The biosynthesis of this compound A requires a suite of specialized enzymes to construct and tailor its complex structure. The formation of the foundational ent-kaurane skeleton is a two-step process catalyzed by a pair of diterpene synthases (diTPSs). frontiersin.orgnih.gov
ent-Copalyl Diphosphate Synthase (CPS): This class II diTPS initiates the cyclization of the linear precursor GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). frontiersin.orgnih.gov
ent-Kaurene Synthase (KS): This class I diTPS further cyclizes ent-CPP to form the tetracyclic hydrocarbon skeleton, ent-kaurene. frontiersin.orgnih.gov
The Isodon genus is known to harbor a remarkable diversity of diTPS genes, which contributes to the vast array of diterpenoids found in these plants. nih.govresearchgate.netplos.org Following the formation of the ent-kaurene backbone, a series of oxidative modifications are introduced by tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYPs). jmb.or.krnih.gov In the related species Isodon rubescens, a specific cluster of tandemly duplicated CYP706V genes has been shown to be responsible for the initial C-C bond cleavages and rearrangements that diversify the ent-kaurene scaffold, ultimately leading to complex structures like oridonin. nih.gov It is highly probable that homologous enzymes perform similar functions in I. aurantiacus to generate the unique 9-epi-spiro-lactone core of this compound B, the plausible diterpenoid precursor to this compound A. acs.org
The final steps in the assembly of this compound A would involve the enzymatic esterification of syringic acid to the ascorbic acid moiety, followed by the crucial C-C bond formation with the this compound B core. As previously discussed, a BBE-like enzyme is a candidate for catalyzing this final ascorbylation step. sci-hub.boxfigshare.com
Table 3: Proposed Enzymatic Steps in this compound A Biosynthesis
| Step | Reaction | Enzyme Class (Putative) | Precursor | Product |
|---|---|---|---|---|
| 1 | GGPP Cyclization | ent-Copalyl Diphosphate Synthase (CPS) | Geranylgeranyl Pyrophosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) |
| 2 | ent-CPP Cyclization | ent-Kaurene Synthase (KS) | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene |
| 3 | Skeleton Modification | Cytochrome P450s (CYPs), Dehydrogenases | ent-Kaurene | This compound B |
| 4 | Acylation/Esterification | Acyltransferase | Syringic Acid + Ascorbic Acid | Syringyl-Ascorbate Ester |
Biosynthetic Plasticity and Analog Production
The biosynthetic machinery of specialized metabolism often exhibits a degree of flexibility, or "plasticity," which can be exploited for the production of novel, non-natural compounds. This plasticity arises from the ability of some biosynthetic enzymes to accept and process substrates that are structurally similar to their native counterparts. nih.gov
In the biosynthesis of this compound A, there are several points where this plasticity could be harnessed:
Diterpene Synthase Promiscuity: The diTPSs in Isodon are responsible for generating a wide variety of diterpene skeletons. nih.govresearchgate.net It is possible that the enzymes in I. aurantiacus could accept modified isoprenoid precursors, leading to novel diterpenoid cores.
Tailoring Enzyme Flexibility: The CYPs and other enzymes that modify the ent-kaurene skeleton may be capable of acting on alternative substrates, generating a library of this compound B analogs.
Precursor-Directed Biosynthesis: The most direct approach involves feeding unnatural precursors to the plant or cell culture. Based on the successful production of an unnatural ascorbylated alkaloid by feeding isoascorbic acid to a culture producing fluesuffine A, a similar strategy could be applied to this compound A. sci-hub.boxfigshare.comresearchgate.net Supplying I. aurantiacus with analogs of syringic acid or ascorbic acid could lead to the in vivo production of novel this compound A derivatives.
The bioinspired semisynthesis of this compound A further underscores the potential for analog production. acs.org By replacing the syringic acid or ascorbic acid building blocks with other carboxylic acids or vitamin C isomers in the synthetic scheme, a wide range of analogs could be chemically produced for further study.
Chemical Synthesis and Derivatization of Aurantiacin
Total Synthetic Strategies for Aurantiacin and Related Scaffolds
While a complete total synthesis of this compound A has not yet been reported, strategies can be devised based on the successful synthesis of other ent-kaurane diterpenoids and ascorbylated natural products. These approaches can be broadly categorized into convergent and bio-inspired methodologies, with a critical focus on the construction of key intermediates.
A convergent synthetic strategy, which involves the independent synthesis of key fragments of the target molecule followed by their assembly, offers an efficient route to complex structures like this compound A. For the ent-kaurane core, a potential convergent approach would involve the separate construction of the AB-ring system and the CD-ring system, followed by their coupling.
Key synthetic reactions that could be employed in a convergent synthesis of the this compound A core include:
Diels-Alder Reaction: To construct the AB-ring system with appropriate stereochemistry.
Intramolecular Michael Addition or Aldol Condensation: To form the bridged C and D rings, establishing the characteristic bicyclo[3.2.1]octane system.
Radical Cyclization: To forge the D-ring onto the ABC-tricyclic core.
The final stages of a convergent synthesis would involve the stereoselective introduction of the spiro-lactone moiety and subsequent attachment of the L-ascorbic acid and syringic acid units.
The biosynthesis of ent-kaurane diterpenoids provides a blueprint for bio-inspired synthetic strategies. In nature, these compounds are derived from the cyclization of geranylgeranyl pyrophosphate (GGPP) frontiersin.org. A biomimetic approach to this compound A would aim to mimic this cascade cyclization to construct the tetracyclic core.
A plausible bio-inspired synthesis could initiate from a suitably functionalized acyclic polyene precursor. Acid-catalyzed cyclization of this precursor could, in principle, generate the ent-kaurane skeleton. Subsequent enzymatic or chemo-enzymatic transformations could then be employed to introduce the necessary oxygenation and the spiro-lactone functionality, mirroring the proposed biosynthetic pathway. Such strategies often offer the advantage of high stereoselectivity and atom economy. A concise bioinspired synthesis of the nortriterpenoid propindilactone G, for instance, utilized a biomimetic transesterification/oxa-Michael addition cascade nih.gov.
The successful synthesis of this compound A hinges on the efficient construction of several key intermediates. The central challenge lies in the stereocontrolled synthesis of the highly substituted and sterically congested 9-epi-ent-kaurane core.
Table 1: Key Intermediates in the Potential Synthesis of the this compound A Core
| Intermediate | Description | Key Synthetic Challenges |
| Tetracyclic ent-Kaurane Core | The fundamental carbon skeleton of this compound A. | Stereoselective formation of multiple chiral centers and the bridged bicyclo[3.2.1]octane system. |
| Spiro-lactone Precursor | An ent-kaurane derivative functionalized for the introduction of the spiro-lactone moiety. | Regio- and stereoselective oxidation at the C-16 and C-17 positions. |
| Functionalized Ascorbic Acid Derivative | A protected form of L-ascorbic acid suitable for coupling to the diterpenoid core. | Selective protection and activation of the hydroxyl groups. |
| Activated Syringic Acid | A derivative of syringic acid prepared for esterification. | Activation of the carboxylic acid for efficient coupling. |
The synthesis of the tetracyclic ent-kaurane core has been a subject of extensive research, with various strategies developed for its construction nih.govnih.govnih.govacs.orgresearchgate.netmagtech.com.cn. These often involve the use of powerful synthetic methods such as polyene cyclizations and intramolecular cycloadditions to build the intricate ring system.
Semisynthetic Approaches for this compound Analogs
Semisynthesis, starting from a readily available natural product, provides a more immediate route to this compound A and its analogs. The isolation of this compound A from Isodon aurantiacus also yielded the related compounds Aurantiacins B, C, and D, which are structurally similar 9-epi-spiro-lactone-type ent-kauranoids acs.orgnih.gov.
The structure of this compound A was confirmed through semisynthesis acs.orgnih.gov. This involved the esterification of the diterpenoid core with L-ascorbic acid and syringic acid. This approach can be extended to generate a variety of this compound A analogs by:
Modification of the Diterpenoid Core: Chemical transformations of the ent-kaurane skeleton of this compound B, C, or D prior to coupling with ascorbic acid and syringic acid.
Variation of the Ascorbyl Moiety: Utilizing different derivatives of ascorbic acid to probe the structure-activity relationship of this portion of the molecule.
Substitution of the Syringic Acid Unit: Employing a range of substituted benzoic acids in place of syringic acid to explore the impact on biological activity.
These semisynthetic routes are invaluable for generating analogs for structure-activity relationship (SAR) studies and for optimizing the biological properties of the parent compound.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound A is crucial for understanding its mode of action and for developing new therapeutic agents. A key focus is on the ascorbylated diterpenoid derivatives.
This compound A is a rare example of a naturally occurring ascorbylated diterpenoid acs.orgnih.gov. Its synthesis and the preparation of related derivatives involve the formation of an ester linkage between the diterpenoid core and L-ascorbic acid.
The general strategy for the synthesis of ascorbylated diterpenoid derivatives involves:
Isolation or Synthesis of the Diterpenoid Core: Obtaining the desired ent-kaurane scaffold.
Protection of Reactive Functional Groups: Protecting any functional groups on the diterpenoid and ascorbic acid that might interfere with the coupling reaction.
Esterification: Coupling the protected diterpenoid and ascorbic acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: Removing the protecting groups to yield the final ascorbylated diterpenoid derivative.
This methodology allows for the systematic modification of both the diterpenoid and ascorbyl components, enabling a thorough investigation of their synergistic biological effects. The synthesis of other ascorbylated terpenoids, such as the hongkonoids, has been achieved through convergent strategies, providing a framework for the synthesis of a wider range of this compound A derivatives researchgate.net.
p-Terphenyl (B122091) Derivatives
The synthesis of p-terphenyl derivatives often involves the construction of the central phenyl ring by connecting two phenyl units or by building upon a pre-existing di-substituted benzene (B151609) core. A prominent method for achieving this is through palladium-catalyzed cross-coupling reactions. tandfonline.comresearchgate.net The substitution patterns on the outer phenyl rings can be varied by selecting appropriately functionalized starting materials, allowing for the creation of a wide array of derivatives.
Naturally occurring p-terphenyls, which serve as models for this compound analogs, have been synthesized from precursors like 2,5-diphenyl-1,4-benzoquinone. nih.govjst.go.jp The chemical synthesis of these compounds has been extensively studied, with a focus on developing efficient and high-yielding routes. nih.gov For instance, a series of novel p-terphenyl derivatives have been synthesized via a ligand-free heterogeneous Pd/C-catalyzed twofold Suzuki-Miyaura coupling reaction, demonstrating the efficiency of this approach in generating structural diversity. tandfonline.com
Methodologies for Structural Diversification
The generation of diverse libraries of this compound analogs is crucial for structure-activity relationship (SAR) studies. Several methodologies are employed to achieve this structural diversification, ranging from powerful cross-coupling reactions to complex cyclization cascades.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of p-terphenyls. nih.govtandfonline.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nobelprize.org Its mild reaction conditions and tolerance of a wide range of functional groups make it particularly suitable for the synthesis of complex molecules. nobelprize.org
Below is a table summarizing representative conditions and yields for the synthesis of p-terphenyl derivatives using the Suzuki-Miyaura coupling reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Methyl 5-bromo-2-iodobenzoate | Phenylboronic acid | Pd/C | K2CO3 | CH3CN | 80 | 85 | tandfonline.comresearchgate.net |
| 2 | 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)2 | Na2CO3 | Toluene/H2O | RT | - | tandfonline.com |
| 3 | 4-Bromoiodobenzene | Phenylboronic acid | Pd/NiFe2O4 | - | DMF/H2O | - | - | |
| 4 | Potassium 4-bromophenyltrifluoroborate | 4-Methylphenylboronic acid | Pd(OAc)2 | K2CO3 | H2O/EtOH | 80 | 78 | nih.gov |
Note: The yields and conditions can vary significantly based on the specific substrates and catalytic systems used.
An alternative to the sequential coupling of aromatic rings is the construction of the central ring through a cyclization reaction. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and has been applied to the synthesis of terphenyl derivatives. walisongo.ac.idresearchgate.netazom.com In this approach, a conjugated diene reacts with a dienophile to form a cyclohexene ring, which can then be aromatized to yield the p-terphenyl core. walisongo.ac.idazom.com This method is particularly useful for creating highly substituted central rings.
Cascade cyclizations, where a series of intramolecular reactions occur in a single pot, offer an efficient route to complex polycyclic aromatic systems. acs.orgnih.govdigitellinc.com These reactions can rapidly build molecular complexity from simple starting materials. For instance, a nucleophile-initiated cascading cyclization has been used to synthesize fully aromatic, fused-ring monoaza-acenes. acs.org While not directly forming a simple p-terphenyl, these methodologies highlight the power of cyclization cascades in constructing complex aromatic frameworks that could be adapted for this compound analog synthesis.
Controlling the position of functional groups on the p-terphenyl scaffold is critical for targeted drug design. Regioselective functionalization allows for the specific modification of one position over others. rsc.orgwikipedia.org In the context of Suzuki couplings, the regioselectivity of the reaction with non-symmetric dihalobenzenes can be controlled by the presence of certain directing groups. oregonstate.edu For instance, the proximity of an alkene substituent to a bromine atom can direct the coupling to that specific position. oregonstate.edu
Late-stage functionalization (LSF) is a particularly powerful strategy for introducing chemical diversity into complex molecules like this compound at a late step in the synthetic sequence. wikipedia.orgnih.govscispace.com This approach avoids the need to carry functional groups through a lengthy synthesis. LSF can involve C-H activation, allowing for the direct modification of the aromatic rings of the p-terphenyl core.
Combinatorial chemistry provides a systematic approach to rapidly generate large libraries of related compounds for high-throughput screening. imperial.ac.uk This methodology can be applied to the this compound scaffold to explore a wide range of structural modifications and identify analogs with improved biological activity.
The core p-terphenyl structure can be used as a scaffold, and various "building blocks" can be attached at different positions through parallel synthesis or mix-and-split techniques. imperial.ac.uk Solid-phase synthesis is often employed in combinatorial chemistry, where the scaffold is attached to a resin bead, allowing for easy purification after each reaction step. d-nb.info By systematically varying the substituents on the outer phenyl rings and the central ring, a vast chemical space can be explored to optimize the desired properties of the this compound analogs.
Mechanistic Biological Investigations of Aurantiacin Action
Cellular and Molecular Targets of Aurantiacin
The specific cellular and molecular targets of this compound are an area of active investigation. Current research has not yet definitively identified the primary protein or other macromolecule that this compound directly binds to in order to exert its effects. However, based on its observed impact on lysosomal biogenesis, it is hypothesized that its targets may be components of the signaling pathways that regulate lysosomal gene expression and assembly. Further studies are required to isolate and characterize the direct molecular interactors of this compound to fully elucidate its mechanism of action.
Investigations of Induced Cellular Processes
The cellular processes induced by this compound are a key focus of its biological investigation. The most significant finding to date is its ability to stimulate the biogenesis of lysosomes.
Scientific studies have demonstrated that this compound A is an inducer of lysosomal biogenesis. acs.orgresearchgate.net This process involves the cell increasing the number and size of its lysosomes, which enhances its degradative capacity. The induction of lysosomal biogenesis is a critical cellular response to various stresses and is integral to maintaining cellular homeostasis. The preliminary exploration of the mechanisms underlying this effect suggests that this compound A may activate key transcriptional regulators of lysosomal genes. acs.orgresearchgate.net
| Observed Effect | Description | Reference |
|---|---|---|
| Increased Lysosome Number | Treatment with this compound A leads to a discernible increase in the quantity of lysosomes within the cell. | acs.orgresearchgate.net |
| Enhanced Lysosomal Function | The newly generated lysosomes are functional, contributing to the overall degradative capacity of the cell. | acs.orgresearchgate.net |
Elucidation of Intracellular Signaling Pathways
The intracellular signaling pathways through which this compound exerts its effects are not yet fully understood. However, based on the known regulatory mechanisms of lysosomal biogenesis, some potential pathways can be considered.
Protein Kinase C (PKC) is a family of signaling proteins that are known to be involved in a wide range of cellular processes. Some studies have identified a PKC-dependent, mTOR-independent mechanism for the induction of lysosomal biogenesis. nih.gov This pathway can involve the activation of PKC, which in turn leads to the activation of transcription factors responsible for lysosomal gene expression. nih.gov While there is no direct evidence currently linking this compound to the PKC pathway, its ability to induce lysosomal biogenesis suggests that this is a potential avenue for its mechanism of action that warrants further investigation.
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism and is a well-known inhibitor of lysosomal biogenesis and autophagy. frontiersin.org The discovery that this compound A induces lysosomal biogenesis points towards the possibility that it may act through pathways that are independent of mTORC1 inhibition. As mentioned, a PKC-dependent pathway is one such possibility. nih.gov The exploration of mTORC1-independent mechanisms is a promising direction for future research into the signaling pathways modulated by this compound.
| Pathway | Potential Role in this compound's Effect | Current Evidence Status |
|---|---|---|
| PKC-Dependent Pathway | May be activated by this compound to induce lysosomal biogenesis, independent of mTORC1. | Hypothetical; no direct evidence yet. |
| mTORC1-Independent Pathways | This compound's induction of lysosomal biogenesis suggests it may bypass or act downstream of mTORC1 inhibition. | Inferred from biological effect; specific pathway not identified. |
Regulation of Transcription Factors (e.g., TFEB, ZKSCAN3)
The molecular mechanisms underpinning the biological activities of this compound are beginning to be elucidated, with a particular focus on its influence on cellular housekeeping processes such as lysosomal biogenesis. Central to the regulation of these pathways are transcription factors that act as master switches, coordinating the expression of genes involved in autophagy and lysosomal function. Among these, Transcription Factor EB (TFEB) and Zinc Finger with KRAB and SCAN Domains 3 (ZKSCAN3) are critical regulators.
TFEB is a member of the basic helix-loop-helix-leucine-zipper family of transcription factors and is widely regarded as a master regulator of lysosomal biogenesis and autophagy. nih.gov It controls the expression of a wide array of genes involved in these processes. nih.gov The activity of TFEB is tightly controlled by its subcellular localization, which is primarily regulated by its phosphorylation state. nih.gov
Conversely, ZKSCAN3 acts as a transcriptional repressor of autophagy. researchgate.net Studies have shown that ZKSCAN3 binds to the promoter regions of several autophagy-related genes, inhibiting their expression. researchgate.net Interestingly, the regulatory activities of TFEB and ZKSCAN3 are often opposing; for instance, starvation can lead to the activation of TFEB and the suppression of ZKSCAN3, creating a coordinated response to cellular stress. researchgate.net
While direct evidence of this compound's interaction with TFEB and ZKSCAN3 is still emerging, its known ability to induce lysosomal biogenesis strongly suggests a potential role in modulating the activity of these transcription factors. One plausible indirect mechanism could be through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound contains syringic acid, a phenolic compound known to activate Nrf2. There is documented crosstalk between the Nrf2 and TFEB pathways. nih.gov Activation of Nrf2 can lead to the activation of TFEB, suggesting that the syringic acid component of this compound could indirectly promote TFEB-mediated lysosomal biogenesis through Nrf2 activation. nih.gov
Table 1: Key Transcription Factors in Autophagy and Lysosomal Biogenesis
| Transcription Factor | Primary Function | Known Regulation | Potential Interaction with this compound Components |
|---|---|---|---|
| TFEB | Master activator of lysosomal biogenesis and autophagy | Activated by dephosphorylation, leading to nuclear translocation | Indirectly activated via Nrf2 pathway stimulation by the syringic acid component. nih.gov |
| ZKSCAN3 | Transcriptional repressor of autophagy and lysosomal genes | Activity is often inversely correlated with TFEB | No direct or indirect interactions have been identified to date. |
Role in Oxidative Stress Response and Antioxidant Mechanisms
This compound is a complex molecule, a meroditerpenoid, which is composed of an ent-kaurane diterpenoid core, ascorbic acid (vitamin C), and syringic acid. The role of this compound in the oxidative stress response is likely multifaceted, stemming from the distinct properties of its constituent parts.
Ascorbic Acid (Vitamin C): A well-established antioxidant, ascorbic acid plays a crucial role in protecting cells from oxidative damage. It is a potent scavenger of reactive oxygen species (ROS) and can also regenerate other antioxidants, such as vitamin E, from their radical forms. Its presence within the this compound structure suggests a built-in antioxidant capacity.
Syringic Acid: This phenolic compound is also known for its significant antioxidant properties. Syringic acid can mitigate oxidative stress through multiple mechanisms, including the direct scavenging of free radicals and the enhancement of endogenous antioxidant defenses. A key mechanism of action for syringic acid is the activation of the Nrf2 pathway, which upregulates the expression of a suite of antioxidant and detoxification genes.
ent-Kaurane Diterpenoids: In contrast to the antioxidant nature of ascorbic acid and syringic acid, some ent-kaurane diterpenoids have been reported to exhibit pro-oxidant effects. Certain compounds within this class can induce the production of ROS, leading to cellular stress. nih.gov This pro-oxidant activity is thought to be a mechanism by which these compounds can induce apoptosis in cancer cells. nih.gov The ent-kaurane core of this compound could, therefore, contribute a different, and potentially opposing, biological activity compared to its other components.
Table 2: Oxidative Stress-Related Activities of this compound Components
| Component | Primary Role in Oxidative Stress | Mechanism of Action |
|---|---|---|
| Ascorbic Acid | Antioxidant | Direct scavenging of ROS, regeneration of other antioxidants. |
| Syringic Acid | Antioxidant | Direct scavenging of free radicals, activation of the Nrf2 pathway. |
| ent-Kaurane Diterpenoid Core | Pro-oxidant (in some instances) | Induction of ROS production. nih.gov |
Comparative Mechanistic Studies with Structurally Related Compounds
A comparative analysis of the mechanistic actions of this compound's components and structurally related compounds reveals a fascinating dichotomy in their biological effects, particularly concerning oxidative stress.
The ascorbic acid and syringic acid moieties of this compound are structurally and functionally related to other well-known antioxidants. Their primary mechanism involves the donation of electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components. Syringic acid, as a phenolic acid, shares mechanistic similarities with other polyphenols that activate the Nrf2 pathway, a central regulator of the antioxidant response.
In stark contrast, the ent-kaurane diterpenoid core of this compound belongs to a large and diverse class of natural products with a wide range of biological activities. Mechanistic studies on various ent-kaurane diterpenoids have often highlighted their ability to induce cellular stress, including the generation of ROS. nih.gov This pro-oxidant effect is a key mechanism for the anticancer properties of some of these compounds, as it can trigger programmed cell death pathways such as apoptosis. nih.gov
The unique structure of this compound, which conjugates a potentially pro-oxidant diterpenoid with two potent antioxidants, suggests a complex and possibly synergistic mode of action. It is plausible that the different components of the molecule could have distinct cellular targets and effects. For instance, the antioxidant moieties might protect healthy cells from oxidative damage, while the diterpenoid core could exert cytotoxic effects on cancer cells through the induction of oxidative stress.
Table 3: Comparative Mechanistic Overview of this compound's Components
| Feature | Ascorbic Acid / Syringic Acid | ent-Kaurane Diterpenoids |
|---|---|---|
| Primary Effect on Redox Balance | Antioxidant | Pro-oxidant (in some cases) nih.gov |
| Key Molecular Pathway | Nrf2 activation (Syringic Acid) | ROS generation pathways nih.gov |
| Typical Cellular Outcome | Cytoprotection from oxidative stress | Induction of apoptosis in cancer cells nih.gov |
| Structural Relatives | Other vitamins and polyphenols | Other tetracyclic diterpenes |
Advanced Research Methodologies for Aurantiacin Studies
Developments in Analytical Chemistry for Complex Mixtures
The analysis of aurantiacin from crude natural product extracts presents a significant analytical challenge due to the presence of numerous other structurally similar and diverse compounds. nih.gov Modern analytical chemistry offers a suite of powerful techniques to separate and identify these complex molecules with high sensitivity and specificity. scientiaricerca.com
High-Throughput Separation Techniques
High-throughput separation techniques are essential for rapidly screening and isolating target compounds from complex mixtures. nih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone of this effort, enabling the separation of compounds based on their physicochemical properties. jasco-global.com The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced separation efficiency and reduced analysis times. Innovations in separation science continue to yield improvements in sensitivity, speed, and sample throughput, which are critical for the efficient evaluation of natural product extracts. amazon.com
High-throughput experimentation (HTE) methodologies, often involving robotic liquid handling systems and parallel processing in microtiter plates, allow for the rapid evaluation of a large number of samples or experimental conditions. nih.gov This approach is invaluable for optimizing extraction and purification protocols for this compound.
A summary of high-throughput separation techniques relevant to natural product research is presented below:
| Technique | Principle | Advantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. jasco-global.com | High resolution, reproducibility, and applicability to a wide range of compounds. scientiaricerca.comjasco-global.com |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes smaller particle sizes in the stationary phase and higher pressures than HPLC. | Faster analysis times, increased resolution, and higher sensitivity. |
| High-Throughput Experimentation (HTE) | Automation and parallel processing to conduct a large number of experiments simultaneously. nih.gov | Increased efficiency, reduced sample and reagent consumption, and rapid data generation. nih.gov |
Hyphenated Techniques for Structure Elucidation
For the definitive structural elucidation of complex molecules like this compound, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful solution by integrating the separation power of chromatography with the identification capabilities of spectroscopy. numberanalytics.com
The most common and powerful hyphenated techniques in natural product research include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique, combining the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. nih.govscientiaricerca.com LC-MS provides information about the molecular weight and fragmentation pattern of the separated compounds, which is crucial for their identification. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of detailed structural information of the separated compounds. nih.govresearchgate.net While less sensitive than LC-MS, NMR provides unparalleled detail for structure elucidation. researchgate.net
Liquid Chromatography-Diode Array Detection (LC-DAD): This technique provides UV-Vis spectra of the separated compounds, which can aid in their identification and quantification. scientiaricerca.com
The combination of these techniques, sometimes in triple-hyphenated systems like LC-NMR-MS, offers a comprehensive approach to the structural characterization of novel natural products from complex mixtures. scientiaricerca.com
| Technique | Information Provided | Application in this compound Research |
| LC-MS | Molecular weight and fragmentation patterns. nih.gov | Identification of this compound and its analogues in extracts. |
| LC-NMR | Detailed structural information, including stereochemistry. researchgate.net | Definitive structure elucidation of this compound. |
| LC-DAD | UV-Vis absorption spectra. scientiaricerca.com | Preliminary identification and quantification. |
Quality Assurance and Method Validation in Analytical Research
To ensure the reliability and consistency of research findings, rigorous quality assurance (QA) and method validation are imperative. qbdgroup.comnih.gov Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. particle.dk This is a critical step before a method can be routinely used for quality control or in research that will be submitted for regulatory review. americanpharmaceuticalreview.com
The key parameters assessed during method validation include:
Accuracy: The closeness of the test results to the true value. qbdgroup.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. qbdgroup.com
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. americanpharmaceuticalreview.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. qbdgroup.com
Adherence to these validation principles ensures the generation of high-quality, reproducible data in this compound research. particle.dk
Genomic and Proteomic Approaches to Biosynthesis
Understanding the biosynthesis of this compound at the genetic and enzymatic level is crucial for efforts to increase its production and to generate novel analogues through metabolic engineering.
Biosynthetic Gene Cluster Identification
The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs). frontiersin.org Identifying these clusters is the first step in unraveling the biosynthetic pathway. The identification of the aurantimycin (ATM) biosynthetic gene cluster from Streptomyces aurantiacus JA 4570, for example, was achieved through genome sequencing and targeted gene inactivation. nih.gov Inactivation of a specific gene, artG, which codes for a nonribosomal peptide synthetase (NRPS) enzyme, led to the complete abolishment of ATM production, confirming the role of the identified gene cluster in its biosynthesis. nih.gov
Modern bioinformatics tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), are instrumental in predicting the locations of BGCs within a sequenced genome by identifying key biosynthetic genes like those for NRPS and polyketide synthases (PKS). mdpi.com These predictions can then be experimentally verified.
Enzyme Characterization and Engineering
Once a BGC is identified, the functions of the individual enzymes encoded within it can be characterized. This often involves heterologous expression of the genes in a suitable host organism and in vitro assays to determine the substrate specificity and catalytic activity of the resulting enzymes. For instance, four NRPS adenylation (A) domains from the aurantimycin cluster were characterized in vitro, and their substrate specificities were found to be consistent with predictions. nih.gov
Enzyme engineering techniques can then be applied to modify the properties of these biosynthetic enzymes. researchgate.netau.dk This can involve:
Rational Design: Using knowledge of the enzyme's structure and mechanism to make specific amino acid changes to alter its function.
Directed Evolution: Creating a large library of enzyme variants through random mutagenesis and screening for those with improved or novel activities. researchgate.net
These approaches can be used to enhance the catalytic efficiency of enzymes, alter their substrate specificity to incorporate different building blocks, or introduce new functionalities into the biosynthetic pathway. researchgate.netnih.gov For example, the tandem overexpression of two positive regulatory genes, artB and artX, in the aurantimycin BGC resulted in a 2.5-fold increase in production. nih.gov Such strategies open the door for the rational construction of high-yield production strains and the generation of novel this compound derivatives with potentially improved biological activities. nih.govcaltech.edu
| Approach | Description | Goal |
| Gene Inactivation | Disruption or deletion of a specific gene within the BGC. nih.gov | To confirm the role of the gene cluster in the biosynthesis of the target compound. nih.gov |
| Heterologous Expression | Expression of biosynthetic genes in a different host organism. | To characterize the function of individual enzymes. |
| Enzyme Engineering | Modification of enzyme properties through rational design or directed evolution. researchgate.net | To improve enzyme activity, alter substrate specificity, or create novel biocatalysts. researchgate.net |
| Regulatory Gene Manipulation | Overexpression or deletion of genes that control the expression of the BGC. nih.gov | To increase the production of the natural product. nih.gov |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have been indispensable in the study of this compound A, a unique ascorbylated meroditerpenoid. Current time information in Bangalore, IN.researcher.life Its complex structure, featuring a 9-epi-spiro-lactone-type ent-kaurane diterpenoid core linked to ascorbic acid and syringic acid, presented a significant challenge for complete structural determination through spectroscopic methods alone. acs.orgacs.orgnih.gov
To resolve these structural ambiguities, researchers have employed a range of computational techniques. These methods have been pivotal in confirming the compound's relative and absolute configurations.
Key Computational Approaches Used in this compound Research:
| Computational Method | Application in this compound Studies | Reference |
| Quantum Chemical Calculations | Utilized to calculate theoretical parameters which are then compared with experimental data to confirm the structure. researcher.lifeacs.orgnih.gov | researcher.lifeacs.orgnih.gov |
| Floating Chirality Distance Geometry Calculations | Employed to determine the complex stereochemistry and 3D structure of this compound A and its derivatives. researcher.lifeacs.orgacs.org | researcher.lifeacs.orgacs.org |
These computational approaches, in conjunction with spectroscopic data and semisynthesis, were instrumental in the definitive structural elucidation of this compound A and the related new compounds, Aurantiacins B-D, isolated from the plant Isodon aurantiacus. acs.orgnih.gov
As of the latest available research, specific ligand-target docking studies for this compound have not been extensively reported in peer-reviewed literature. However, this methodology represents a logical next step in understanding the molecular mechanisms behind its observed biological activities. Ligand-target docking is a computational method that predicts the preferred orientation of a molecule (the ligand, e.g., this compound) when bound to a specific region of a target molecule (e.g., a protein), in order to form a stable complex. nih.gov
Given that this compound A has been found to induce lysosomal biogenesis, a key cellular process, potential protein targets for future docking studies could include key regulators of this pathway. acs.orgoncotarget.com One such master regulator is the Transcription Factor EB (TFEB), which controls the expression of genes involved in lysosome formation and function. oncotarget.comresearchgate.net Docking simulations could provide insights into whether this compound A or its analogs can directly or indirectly modulate the activity of TFEB or other proteins in the lysosomal pathway.
Hypothetical Docking Study Parameters for this compound A:
| Parameter | Description |
| Ligand | This compound A |
| Potential Target Protein | Transcription Factor EB (TFEB) |
| Docking Software | AutoDock, Glide, or similar programs |
| Objective | To predict the binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between this compound A and TFEB. |
| Expected Outcome | A model of the this compound A-TFEB complex, providing a structural hypothesis for its mechanism of action that can be tested experimentally. |
The discovery that this compound A induces lysosomal biogenesis was the result of biological assays rather than in silico prediction. researcher.life However, computational tools for predicting biological activities are increasingly used in natural product research to screen for new potential therapeutic applications and to prioritize compounds for further testing. clinmedkaz.orgnih.gov These in silico methods utilize a compound's chemical structure to predict its likely biological effects based on correlations between structure and known activities in large databases. way2drug.comuran.ua
For this compound, in silico prediction could be a powerful tool to:
Expand its biological profile: Screen for other potential activities beyond the induction of lysosomal biogenesis, such as anti-inflammatory, anti-cancer, or neuroprotective effects, which are common among diterpenoids from Isodon species. researchgate.net
Elucidate its mechanism of action: Predict interactions with specific enzymes, receptors, or signaling pathways that might be involved in its effect on lysosomes.
Examples of In Silico Prediction Tools:
| Tool | Predictive Capability | Potential Application for this compound |
| PASS Online | Predicts a wide spectrum of biological activities based on the structure of a compound. way2drug.com | Could suggest novel therapeutic areas for this compound by comparing its structure to a database of biologically active substances. |
| SwissTargetPrediction | Predicts the most probable protein targets of a small molecule. clinmedkaz.org | Could identify potential binding partners for this compound, guiding future experimental validation and docking studies. |
Innovations in Chemical Synthesis for Natural Product Analogs
The chemical synthesis of complex natural products like this compound is a formidable challenge. To date, research has focused on the semisynthesis of this compound A, primarily for the purpose of confirming its structure. researcher.lifeacs.orgnih.gov The total synthesis of this compound or a diverse library of its analogs has not yet been reported.
However, the field of natural product synthesis has seen significant innovations that could be applied to this compound. These advanced synthetic strategies are crucial for producing sufficient quantities of the compound for further study and for creating analogs to probe structure-activity relationships (SAR). A relevant example is the total synthesis of hongkonoids, which, like this compound, are complex ascorbylated terpenoids. acs.orgresearchgate.net The strategies developed for the hongkonoids showcase methodologies that could be adapted for this compound.
Key Synthetic Innovations Applicable to this compound Analog Synthesis:
Convergent Synthesis: This approach involves synthesizing different fragments of the target molecule separately before joining them together at a late stage. This is often more efficient for complex molecules than a linear synthesis. The successful synthesis of hongkonoids utilized a convergent strategy. acs.orgresearchgate.net
Bio-inspired Cascade Reactions: Mimicking the proposed biosynthetic pathway can lead to highly efficient and stereoselective syntheses. For instance, a bio-inspired one-pot method involving a cascade of reactions was used to construct a key intermediate in the synthesis of hongkonoids. acs.orgresearchgate.net
Late-Stage Functionalization: This involves modifying the core structure of the natural product in the final steps of the synthesis to rapidly generate a variety of analogs. This would be a powerful strategy for creating a library of this compound analogs to systematically study how different parts of the molecule contribute to its biological activity.
The development of a total synthesis for this compound would be a significant achievement, enabling detailed biological investigations and the exploration of its therapeutic potential through the creation of novel analogs.
Q & A
Basic Research Questions
Q. How can researchers ensure accurate structural elucidation of Aurantiacin using spectroscopic and crystallographic methods?
- Methodological Approach : Combine techniques such as nuclear magnetic resonance (NMR) for atomic-level resolution of functional groups, X-ray crystallography for 3D spatial arrangement, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Validate results against synthetic standards or databases like PubChem .
- Critical Step : Cross-validate spectral data (e.g., H/C NMR, IR) with computational simulations (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
Q. What experimental design considerations are critical for optimizing the synthesis of this compound in laboratory settings?
- Methodological Approach : Use fractional factorial designs to screen reaction parameters (e.g., catalysts, solvents, temperature). Prioritize reproducibility by documenting purification steps (e.g., column chromatography, recrystallization) and characterizing intermediates .
- Data Validation : Compare yields and purity metrics (e.g., HPLC, melting point) with literature benchmarks to identify deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
